5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-8-chloro-10-(2-(dimethylamino)ethyl)-5-methyl-, hydrochloride
Description
This compound, known as dibenzepin hydrochloride (CAS: 315-80-0), is a tricyclic dibenzodiazepine derivative with a psychostimulant therapeutic function . Its structure features a fused dibenzodiazepine core substituted with:
- An 8-chloro group (enhancing electrophilicity and receptor selectivity) .
- A 5-methyl group (influencing conformational rigidity).
- A 10-(2-(dimethylamino)ethyl) side chain (critical for dopamine receptor interactions) .
- A hydrochloride salt formulation (improving solubility and bioavailability) .
Dibenzepin hydrochloride has been marketed under the trade name Noveril for its psychostimulant properties, though its exact mechanism remains less characterized compared to structurally related antipsychotics like clozapine .
Properties
CAS No. |
15496-52-3 |
|---|---|
Molecular Formula |
C18H21Cl2N3O |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
2-(3-chloro-11-methyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H20ClN3O.ClH/c1-20(2)10-11-22-17-12-13(19)8-9-16(17)21(3)15-7-5-4-6-14(15)18(22)23;/h4-9,12H,10-11H2,1-3H3;1H |
InChI Key |
XVVNDHSRUVYMFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N(C(=O)C3=CC=CC=C31)CC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
One-Step Condensation Process (Patent US8202989B2)
A more efficient and industrially attractive method is described in patent US8202989B2, which discloses a one-step process for preparing substituted dibenzo[b,e]diazepine-11-ones, including chloro-substituted derivatives, by condensing substituted o-phenylenediamines with substituted isatoic anhydrides.
-
- Solvent and catalyst: Aqueous acetic acid (preferably 70% concentration)
- Temperature: 70–150 °C (optimal range 80–130 °C)
- Time: 1–5 hours (preferably 2–3 hours)
-
- High yield (85–98%)
- Avoidance of hazardous reagents and metals, reducing contamination risk
- Simplification to a single synthetic step
General Reaction Scheme:
$$
\text{substituted o-phenylenediamine} + \text{substituted isatoic anhydride} \xrightarrow[\text{70–150 °C}]{\text{aqueous acetic acid}} \text{substituted dibenzo[b,e]diazepine-11-one}
$$-
- R1, R2, R3 can be hydrogen, halogen (including chloro), alkyl, alkoxy, or nitro groups.
- This flexibility allows preparation of the 8-chloro and 5-methyl substituted diazepinone core relevant to the target compound.
Post-Synthesis Functionalization:
The 10-(2-(dimethylamino)ethyl) side chain can be introduced subsequently by alkylation or reductive amination of the diazepinone intermediate.
This method represents a significant improvement in efficiency and environmental safety for the synthesis of the target compound and its analogs.
Comparative Data Table of Preparation Methods
Summary of Research Results
- The classical multi-step synthesis method provides a reliable route but involves longer reaction times, use of hazardous reagents (e.g., titanium tetrachloride), and moderate yields.
- The patented one-step process using substituted o-phenylenediamines and isatoic anhydrides in aqueous acetic acid offers a greener, more efficient synthesis with higher yields and fewer purification steps.
- Subsequent functionalization to introduce the dimethylaminoethyl side chain is typically performed after formation of the diazepinone core.
- The one-step process has been experimentally validated with yields consistently in the high 80s to 90s percent range, demonstrating its industrial applicability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine
In medicine, this compound could be explored for its pharmacological properties, including potential therapeutic effects on various diseases.
Industry
In industry, it may find applications in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Heteroatom Variations : Dibenzepin and clozapine share the dibenzodiazepine core (N, N), while thiazepine derivatives (e.g., ) replace one nitrogen with sulfur, altering receptor binding kinetics .
- Substituent Effects: The 8-chloro group is common in dibenzodiazepines, enhancing electrophilicity and receptor affinity. Dibenzepin’s dimethylaminoethyl side chain differentiates it from clozapine’s piperazinyl group, likely influencing dopamine vs. serotonin receptor selectivity .
- Biological Activity : Dibenzepin’s psychostimulant activity contrasts with clozapine’s antipsychotic effects and thiazepine derivatives’ D2 antagonism .
Key Observations :
- Synthetic Routes : Dibenzepin’s synthesis involves Buchwald-Hartwig coupling for core formation, while clozapine uses palladium-catalyzed piperazine introduction . Thiazepines rely on NaH-mediated alkylation and oxidation .
- Physicochemical Properties : Dibenzepin’s lower LogP (3.3 vs. clozapine’s 4.1) and hydrochloride salt improve solubility, critical for oral bioavailability .
Pharmacological Profiles
Key Observations :
Biological Activity
5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-8-chloro-10-(2-(dimethylamino)ethyl)-5-methyl-, hydrochloride is a complex organic compound with significant biological activity. This compound belongs to the dibenzo-diazepine class and has garnered attention for its potential therapeutic applications, particularly in neuropharmacology and oncology. The unique structural features of this compound contribute to its interaction with various biological targets, influencing its pharmacological profile.
Chemical Structure and Properties
The compound features a bicyclic system that includes a diazepine ring fused to two benzene rings. Its structure can be represented as follows:
This structure is characterized by the presence of functional groups such as dimethylamino and chloro groups, which enhance its solubility and reactivity.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and other molecular targets. Research indicates that it may act as a selective inhibitor of specific kinases involved in cell cycle regulation, which is crucial for cancer therapy. Furthermore, it modulates neurotransmitter release and uptake in the brain, potentially offering therapeutic effects for neurological disorders.
Anticancer Properties
Studies have shown that derivatives of 5H-Dibenzo(b,e)(1,4)diazepin-11-one exhibit potent anticancer activity. These compounds have been identified as checkpoint kinase 1 (Chk1) inhibitors, which play a vital role in the DNA damage response pathway . The inhibition of Chk1 can lead to enhanced sensitivity of cancer cells to chemotherapy.
Neuropharmacological Effects
This compound also displays neuropharmacological properties. It has been investigated for its potential as a neuroleptic agent, showing efficacy in modulating the effects of neurotransmitters such as dopamine and serotonin . The specific interactions with these receptors may lead to therapeutic benefits in treating conditions like schizophrenia and depression.
Study 1: Chk1 Inhibition
In a study exploring structure-activity relationships (SAR), researchers synthesized various derivatives of 5H-Dibenzo(b,e)(1,4)diazepin-11-one and assessed their potency as Chk1 inhibitors. The most potent derivative demonstrated an IC50 value significantly lower than standard chemotherapeutic agents, suggesting its potential as a novel anticancer therapeutic .
Study 2: Neuroleptic Activity
Another study focused on the neuroleptic properties of this compound. Animal models treated with the hydrochloride form exhibited reduced locomotor activity and increased pain threshold during electrical stimulation tests compared to control groups. This suggests significant analgesic and sedative effects .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Impurity Limits from Pharmacopeial Standards
| Impurity Name | Maximum Allowable Limit | Source |
|---|---|---|
| 18-chloro-11-(piperazin-1-yl)-... | ≤ 0.6% | USP Pharmacopeia |
| 8-chloro-5,10-dihydro-11H-diazepin-11-one | ≤ 0.1% | Brazilian Pharmacopoeia |
Advanced: How can researchers resolve contradictions in impurity limits across different pharmacopeial sources?
Answer:
Discrepancies in impurity thresholds (e.g., 0.6% in USP vs. 0.1% in Brazilian standards for 8-chloro-5,10-dihydro-11H-diazepin-11-one) require:
Method validation : Cross-validate using HPLC-MS to confirm impurity identity and quantify trace levels.
Contextual analysis : Consider regional regulatory requirements. For example, the Brazilian Pharmacopoeia imposes stricter limits for genotoxic impurities.
Risk assessment : Evaluate impurity toxicity via in silico tools (e.g., QSAR models) or literature data on structurally related dibenzodiazepines .
Basic: What synthetic strategies are documented for this compound, and what are critical reaction intermediates?
Answer:
Synthesis typically involves:
Core structure formation : Cyclocondensation of substituted anthranilic acid derivatives with chloroacetyl chloride to form the dibenzodiazepine ring .
N-alkylation : Introduction of the 2-(dimethylamino)ethyl group using dimethylaminoethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
Hydrochloride salt formation : Precipitation with HCl gas in anhydrous ethanol .
Q. Critical intermediates :
- 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one (CAS 50892-62-1): A key precursor for N-alkylation .
- 5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one : Used in analogous syntheses of related dibenzodiazepines .
Advanced: What methodologies are used to study the metabolic stability of this compound in preclinical models?
Answer:
In vitro hepatocyte assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
Cytochrome P450 inhibition studies : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme interaction .
Toxicokinetic modeling : Correlate plasma exposure (AUC) with metabolite profiles, focusing on N-demethylation and piperazine ring oxidation pathways observed in clozapine analogs .
Q. Table 2: Key Metabolic Pathways (Based on Clozapine Analog Data)
| Pathway | Enzyme Involved | Metabolite | Toxicity Risk |
|---|---|---|---|
| N-Demethylation | CYP1A2 | Nor-metabolite | Low |
| Piperazine oxidation | CYP3A4 | N-Oxide | Moderate |
Basic: What safety precautions are mandated for handling this compound in laboratory settings?
Answer:
Per Material Safety Data Sheets (MSDS) :
- Hazards : Harmful if inhaled, ingested, or absorbed through skin.
- PPE : Use nitrile gloves, lab coat, and fume hood.
- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste.
Advanced: How can computational modeling predict the compound’s binding affinity to CNS targets like dopamine receptors?
Answer:
Molecular docking : Use Schrödinger Suite or AutoDock to simulate interactions with D₂/D₃ dopamine receptors. Clozapine analogs show high affinity due to piperazine and chloro-substituted aromatic rings .
MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to identify critical binding residues (e.g., Asp110 in D3R).
SAR analysis : Correlate substitutions (e.g., 8-chloro vs. 5-methyl ) with IC₅₀ values from in vitro assays .
Basic: What spectroscopic techniques are used for structural elucidation?
Answer:
- 1H/13C NMR : Characterize aromatic protons (δ 7.2–7.8 ppm) and dimethylaminoethyl side chain (δ 2.3–2.7 ppm) .
- IR spectroscopy : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and NH bending at ~1550 cm⁻¹ .
- HRMS : Validate molecular formula (e.g., [M+H]+ at m/z 387.1234 for C19H20ClN3O·HCl) .
Advanced: How do researchers address batch-to-batch variability in impurity profiles during scale-up?
Answer:
DoE optimization : Use factorial design to refine reaction parameters (temperature, solvent ratio) affecting impurity formation .
Crystallization control : Implement seeded cooling crystallization to minimize polymorphic impurities .
Real-time monitoring : Employ PAT tools (e.g., Raman spectroscopy) to track impurity levels during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
